1-(Bromomethyl)-4-(phenylsulfonyl)benzene
Overview
Scientific Research Applications
Crystallography
The crystal structure of derivatives of 1-(Bromomethyl)-4-(phenylsulfonyl)benzene has been studied using X-ray diffraction analysis. This includes the investigation of compounds like 1-(2-pyridiniomethyl)-2,4-bis(phenylsulfonyl)benzene bromide, which helps in understanding their geometric parameters and interionic interactions (Chekhlov, 2004).
Chemical Reactions and Synthesis
This compound is used in various chemical reactions and synthesis processes. For instance, it is involved in the Michael-induced Ramberg-Bäcklund reaction and serves as a precursor for different oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are essential in molecular electronics (Vasin et al., 2003); (Stuhr-Hansen et al., 2005).
Fluorescence Properties
Research on 1-Bromo-4-(2,2-diphenylvinyl) benzene, a related compound, has shown significant fluorescence properties. This compound, synthesized via specific reactions, has potential applications in materials science due to its unique photoluminescence properties (Zuo-qi, 2015).
Electrochemical Applications
In electrochemistry, derivatives of this compound are used for the regioselective synthesis of various compounds. This includes the synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives, highlighting the versatility of this compound in electrochemical reactions (Sharafi-kolkeshvandi et al., 2016).
Material Science
This compound and its derivatives have applications in material science, such as in the synthesis of new polymers with enhanced solubility and thermal stability. This is evident in the sulfonation of polybenzimidazole-based polymers using sodium 4-(bromomethyl)benzene sulfonate (Gieselman & Reynolds, 1992).
X-Ray Structure Determination
The structures of various bromo- and bromomethylsubstituted benzenes, including those with this compound derivatives, have been determined using X-ray crystallography. This research aids in understanding the interactions such as C–H···Br and C–Br···π in these compounds, which is crucial for their potential applications in various fields (Jones et al., 2012).
Catalysis
Compounds like 1,3,5-Tris(hydrogensulfato) Benzene, which are structurally related to this compound, have been used as efficient catalysts in the synthesis of organic compounds. This highlights the potential of such structures in facilitating chemical reactions, thereby contributing to advancements in synthetic chemistry (Karimi-Jaberi et al., 2012).
Nonlinear Optics
Sulfone-substituted thiophene chromophores, which can be derived from this compound, have been synthesized for use in nonlinear optics. These compounds exhibit efficient second-order optical nonlinearities, high thermal stability, and good transparency, making them suitable for use in advanced optical materials (Chou et al., 1996).
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(bromomethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2S/c14-10-11-6-8-13(9-7-11)17(15,16)12-4-2-1-3-5-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKDLRFVBAEDCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294963 | |
Record name | 1-(bromomethyl)-4-(phenylsulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60294963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7705-63-7 | |
Record name | NSC98995 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(bromomethyl)-4-(phenylsulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60294963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.